molecular formula C10H7NO3 B14671059 2-(Cyanoacetyl)benzoic acid CAS No. 50454-25-6

2-(Cyanoacetyl)benzoic acid

Cat. No.: B14671059
CAS No.: 50454-25-6
M. Wt: 189.17 g/mol
InChI Key: FZRYQVANQIQLJS-UHFFFAOYSA-N
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Description

2-(Cyanoacetyl)benzoic acid is an organic compound with the molecular formula C10H7NO3 It is characterized by the presence of a cyano group (-CN) and an acetyl group (-COCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanoacetyl)benzoic acid typically involves the cyanoacetylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanoacetyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Condensation Reactions: Amines and catalysts like acetic acid or sulfuric acid are employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Substituted benzoic acid derivatives.

    Condensation Reactions: Amides and heterocyclic compounds.

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines and related compounds.

Scientific Research Applications

2-(Cyanoacetyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Cyanoacetyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Cyanoacetyl)benzoic acid is unique due to the presence of both cyano and acetyl groups, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

CAS No.

50454-25-6

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-(2-cyanoacetyl)benzoic acid

InChI

InChI=1S/C10H7NO3/c11-6-5-9(12)7-3-1-2-4-8(7)10(13)14/h1-4H,5H2,(H,13,14)

InChI Key

FZRYQVANQIQLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)C(=O)O

Origin of Product

United States

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